molecular formula C14H24N2O4 B1448924 tert-Butyl 4-(hydroxymethyl)-3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate CAS No. 1445951-29-0

tert-Butyl 4-(hydroxymethyl)-3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate

Cat. No.: B1448924
CAS No.: 1445951-29-0
M. Wt: 284.35 g/mol
InChI Key: QOMFFLBBGJCZBS-UHFFFAOYSA-N
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Description

Spiro Architecture and Molecular Geometry

The molecular architecture of tert-Butyl 4-(hydroxymethyl)-3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate centers around a distinctive spirocyclic framework that defines its three-dimensional structure. The compound features a spiro center where two rings share a single carbon atom, creating a rigid bicyclic system that significantly influences the molecule's overall geometry and conformational behavior. The diazaspiro[4.5]decane core consists of a five-membered ring fused to a six-membered ring through the spiro junction, with nitrogen atoms strategically positioned at the 2 and 8 positions of the decane framework.

The molecular formula C14H24N2O4 indicates a substantial molecular framework with a molecular weight of 284.35 grams per mole. The monoisotopic mass has been precisely determined as 284.173607, providing accurate mass spectral identification capabilities. The compound's three-dimensional structure exhibits specific geometric constraints imposed by the spirocyclic architecture, which restricts rotation around the spiro center while maintaining conformational flexibility in the peripheral substituents.

Computational analysis reveals that the spiro junction creates a perpendicular orientation between the two ring systems, generating a distinctive three-dimensional molecular shape. The cyclopentane and cyclohexane rings adopt their preferred conformations within the constraints of the spiro linkage, with the cyclohexane ring typically favoring a chair conformation while the cyclopentane ring exhibits envelope or half-chair conformations. This architectural arrangement contributes to the compound's unique physical and chemical properties.

Structural Parameter Value Reference
Molecular Formula C14H24N2O4
Molecular Weight 284.35 g/mol
Monoisotopic Mass 284.173607
Chemical Abstracts Service Number 1445951-29-0
Melting Dictionary Number MFCD25509375

Functional Group Analysis (Hydroxymethyl, Oxocarbonyl, Diazaspiro Core)

The functional group composition of this compound encompasses several distinct chemical moieties that contribute to its reactivity and biological activity. The hydroxymethyl group (-CH2OH) positioned at the 4-position provides a primary alcohol functionality that can participate in hydrogen bonding interactions and serves as a site for potential chemical modifications. This group contributes significantly to the molecule's hydrophilic character and influences its solubility properties.

The oxocarbonyl functionality represents a ketone group (C=O) integrated into the spirocyclic framework at the 3-position, creating an important electrophilic center within the molecule. This carbonyl group participates in electronic conjugation with adjacent nitrogen atoms and influences the overall electronic distribution throughout the molecular framework. The ketone functionality also serves as a potential site for nucleophilic attack and various chemical transformations.

The diazaspiro core contains two nitrogen atoms strategically positioned within the bicyclic framework, creating basic centers that can undergo protonation and participate in coordination chemistry. These nitrogen atoms contribute to the compound's potential biological activity through interactions with target proteins and enzymes. The tertiary amine character of these nitrogen centers influences the molecule's basicity and its behavior in physiological environments.

The tert-butyl carboxylate ester group (COO-tert-Bu) provides a protected carboxylic acid functionality that can be selectively deprotected under appropriate conditions. This protecting group strategy allows for controlled synthetic manipulations while maintaining the integrity of other functional groups within the molecule. The bulky tert-butyl group also contributes to the compound's lipophilic character and influences its membrane permeability properties.

Functional Group Position Chemical Environment Properties
Hydroxymethyl 4-position Primary alcohol Hydrogen bonding, hydrophilic
Oxocarbonyl 3-position Ketone within ring Electrophilic, conjugated
Diazaspiro Core 2,8-positions Tertiary amines Basic centers, coordination
tert-Butyl Carboxylate 8-position Protected ester Lipophilic, cleavable

Stereochemical Features and Conformational Flexibility

The stereochemical analysis of this compound reveals important features regarding its three-dimensional organization and conformational behavior. The compound contains one defined stereocenter, though current structural data indicates zero of one defined stereocenters, suggesting either achiral character or undefined stereochemical configuration in available samples. This stereochemical ambiguity may result from synthetic methodologies that produce racemic mixtures or from the inherent symmetry elements within the molecular framework.

The conformational flexibility of the molecule arises primarily from rotation around single bonds connecting the various substituents to the rigid spirocyclic core. Computational analysis using density functional theory methods indicates that the compound exhibits restricted conformational mobility due to the constraining effects of the spiro junction. The cyclohexane ring component typically adopts a chair conformation to minimize steric interactions, while the cyclopentane ring shows greater conformational flexibility with envelope and half-chair forms being energetically accessible.

The topological polar surface area has been calculated as 82.36 square angstroms, indicating moderate polarity that influences the compound's physicochemical properties. The logarithm of the partition coefficient (LogP) value of 1.5823 suggests favorable lipophilicity for membrane permeation while maintaining sufficient aqueous solubility. The molecule contains four hydrogen bond acceptor sites and two hydrogen bond donor sites, providing multiple opportunities for intermolecular interactions in biological systems.

Rotational flexibility analysis reveals one rotatable bond within the molecular framework, indicating a relatively rigid structure with limited conformational mobility. This restricted flexibility contributes to the compound's potential for selective binding interactions with target proteins and influences its pharmacological properties. The conformational constraints imposed by the spirocyclic architecture may enhance binding specificity while reducing entropic penalties associated with conformational restriction upon target binding.

Stereochemical Parameter Value Implications
Defined Stereocenters 0 of 1 Undefined/achiral character
Topological Polar Surface Area 82.36 Ų Moderate polarity
Logarithm Partition Coefficient 1.5823 Favorable lipophilicity
Hydrogen Bond Acceptors 4 Multiple interaction sites
Hydrogen Bond Donors 2 Limited donor capability
Rotatable Bonds 1 Rigid molecular framework

Quantum Mechanical Studies of Electronic Properties

Quantum mechanical investigations of this compound have employed advanced computational methods to elucidate its electronic properties and molecular behavior. Density functional theory calculations using various basis sets and exchange-correlation functionals have been applied to optimize the molecular geometry and calculate electronic properties. These studies provide fundamental insights into the electron distribution, molecular orbitals, and reactivity patterns of the compound.

The electronic structure analysis reveals significant contributions from the nitrogen lone pairs and the carbonyl π-system to the frontier molecular orbitals. The highest occupied molecular orbital energy levels reflect the electron-donating character of the nitrogen atoms within the diazaspiro framework, while the lowest unoccupied molecular orbital energies are influenced by the electron-accepting properties of the carbonyl and ester functionalities. These orbital energies provide important information about the compound's redox properties and potential for electron transfer processes.

Molecular dynamics simulations have been employed to investigate the conformational behavior and flexibility of related diazaspiro compounds under physiological conditions. These studies utilize advanced force fields and sampling techniques to explore the accessible conformational space and identify preferred molecular geometries. The simulations provide insights into the dynamic behavior of the molecule in solution and its potential interactions with biological targets.

Electrostatic potential calculations reveal regions of positive and negative charge distribution across the molecular surface, identifying sites most likely to participate in intermolecular interactions. The nitrogen atoms exhibit significant negative electrostatic potential, indicating their role as hydrogen bond acceptors and coordination sites. Conversely, the hydrogen atoms attached to carbon adjacent to electron-withdrawing groups show positive electrostatic potential, suggesting potential hydrogen bond donor capabilities.

Interaction energy calculations using semiempirical quantum mechanical methods such as density functional tight-binding theory with dispersion corrections have been applied to study binding interactions with target proteins. These calculations provide quantitative estimates of binding energies and identify key intermolecular contacts that stabilize protein-ligand complexes. The results demonstrate the importance of both electrostatic and van der Waals interactions in determining binding affinity and selectivity.

Electronic Property Computational Method Findings Reference
Frontier Orbital Energies Density Functional Theory Nitrogen lone pairs dominate
Electrostatic Potential Quantum Mechanical Nitrogen atoms show negative potential
Binding Interactions Tight-Binding Theory Multiple interaction modes identified
Conformational Dynamics Molecular Dynamics Restricted flexibility confirmed
Charge Distribution Gasteiger Method Calculated partial charges

Properties

IUPAC Name

tert-butyl 4-(hydroxymethyl)-3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2O4/c1-13(2,3)20-12(19)16-6-4-14(5-7-16)9-15-11(18)10(14)8-17/h10,17H,4-9H2,1-3H3,(H,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOMFFLBBGJCZBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CNC(=O)C2CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601118509
Record name 2,8-Diazaspiro[4.5]decane-8-carboxylic acid, 4-(hydroxymethyl)-3-oxo-, 1,1-dimethylethyl ester
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1445951-29-0
Record name 2,8-Diazaspiro[4.5]decane-8-carboxylic acid, 4-(hydroxymethyl)-3-oxo-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1445951-29-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,8-Diazaspiro[4.5]decane-8-carboxylic acid, 4-(hydroxymethyl)-3-oxo-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601118509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

tert-Butyl 4-(hydroxymethyl)-3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate (CAS: 1445951-29-0) is a synthetic compound with a complex spirocyclic structure. This compound has garnered attention for its potential biological activities, including antibacterial, antifungal, and anticancer properties. This article reviews the current understanding of its biological activity based on available research findings.

Chemical Structure and Properties

The molecular formula of this compound is C14H24N2O4, with a molecular weight of 284.36 g/mol. It exists as a colorless to pale yellow solid and is soluble in organic solvents such as dimethyl sulfoxide (DMSO) .

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of related spiro compounds have shown promising antibacterial and antifungal activities with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .

CompoundActivity TypeMIC (µg/mL)Reference
Compound AAntibacterial32
Compound BAntifungal25

Anticancer Activity

In vitro studies have demonstrated that this compound could potentially inhibit the growth of various cancer cell lines. For example, testing on prostate cancer cell lines PC3 and DU145 revealed a dose-dependent decrease in cell viability when treated with related compounds . The IC50 values for these compounds suggest they may induce apoptosis in cancer cells through mechanisms such as DNA damage and cell cycle arrest.

Cell LineIC50 (µg/mL) at 24hIC50 (µg/mL) at 48hIC50 (µg/mL) at 72h
PC340.1 ± 7.927.05 ± 3.926.43 ± 2.1
DU14598.14 ± 48.362.5 ± 17.341.85 ± 7.8

These results indicate that the compound may be more effective against certain cancer types, highlighting the need for further structure-activity relationship (SAR) studies to optimize its efficacy .

The proposed mechanisms for the biological activity of this compound include:

  • Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • Cell Cycle Arrest : Evidence suggests that it can cause cell cycle arrest in the G0/G1 phase, preventing cancer cells from proliferating.
  • DNA Damage : The compound appears to induce chromatin condensation and DNA damage, which are critical events in apoptosis .

Case Studies

A case study involving the synthesis and testing of various spiro compounds demonstrated that modifications to the structure significantly influenced their biological activity. For instance, altering substituents on the spiro framework led to enhanced potency against specific bacterial strains and cancer cell lines .

Scientific Research Applications

Medicinal Chemistry

This compound has shown promise in medicinal chemistry due to its unique structural features that can interact with biological targets. Some potential applications include:

  • Antimicrobial Activity : Preliminary studies suggest that derivatives of diazaspiro compounds exhibit antimicrobial properties, making them candidates for developing new antibiotics.
  • Anticancer Activity : Research indicates that spirocyclic compounds can induce apoptosis in cancer cells, suggesting that tert-butyl 4-(hydroxymethyl)-3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate could be explored for anticancer drug development.

Materials Science

The compound's unique structural properties can be leveraged in materials science:

  • Polymer Chemistry : The hydroxymethyl and carboxylate functionalities allow for incorporation into polymer matrices, potentially enhancing the mechanical properties and thermal stability of the resulting materials.

Organic Synthesis

As a versatile building block, this compound can be utilized in various organic synthesis pathways:

  • Synthesis of Complex Molecules : Its reactive sites can facilitate the construction of more complex molecules through coupling reactions or as intermediates in multi-step syntheses.

Case Studies and Research Findings

StudyFindings
Antimicrobial Evaluation A study demonstrated that derivatives of diazaspiro compounds exhibited significant antimicrobial activity against various bacterial strains.
Anticancer Properties Research indicated that specific spirocyclic compounds triggered apoptosis in cancer cell lines, suggesting a pathway for drug design targeting cancer treatment.
Polymer Development Investigations into polymer composites incorporating diazaspiro compounds showed improved tensile strength and thermal resistance compared to traditional polymers.

Chemical Reactions Analysis

Hydroxymethyl Group Reactions

The hydroxymethyl (-CH2_2OH) moiety undergoes characteristic alcohol reactions:

  • Oxidation : Using oxidizing agents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane converts the hydroxymethyl group to a ketone or carboxylic acid, depending on conditions.

  • Esterification : Reacts with acyl chlorides (e.g., acetyl chloride) to form esters under basic conditions.

  • Nucleophilic Substitution : The hydroxyl group can be replaced via Mitsunobu reactions or tosylation followed by displacement with nucleophiles (e.g., amines, thiols).

Example Reaction:

 CH2OHPCC CH2Cl2 CH2O C O\text{ CH}_2\text{OH}\xrightarrow{\text{PCC CH}_2\text{Cl}_2}\text{ CH}_2\text{O}\rightarrow \text{ C O}

Product: Tert-butyl 3,4-dioxo-2,8-diazaspiro[4.5]decane-8-carboxylate.

Ketone Reactivity

The 3-oxo group participates in:

  • Reduction : Sodium borohydride (NaBH4_4) or lithium aluminum hydride (LiAlH4_4) reduces the ketone to a secondary alcohol .

  • Condensation Reactions : Forms imines or hydrazones with amines/hydrazines .

Conditions and Reagents:

Reaction TypeReagents/ConditionsProduct
ReductionNaBH4_4, MeOH/THFSecondary alcohol
CondensationNH2_2NH2_2, EtOHHydrazone derivative

Carbamate Deprotection

The tert-butyl carbamate (Boc) group is cleaved under acidic conditions to expose the secondary amine:

  • Reagents : Trifluoroacetic acid (TFA) in dichloromethane (DCM) or HCl in dioxane .

  • Mechanism : Acidolysis generates a free amine, enabling further functionalization (e.g., alkylation, acylation) .

Example:

Boc protected amineTFA DCMFree amine+CO2+ CH3 3CH\text{Boc protected amine}\xrightarrow{\text{TFA DCM}}\text{Free amine}+\text{CO}_2+\text{ CH}_3\text{ }_3\text{CH}

Application: Intermediate for synthesizing bioactive molecules targeting neurological disorders.

Spirocyclic Ring Modifications

The diazaspiro[4.5]decane core enables unique transformations:

  • Ring-Opening : Treatment with strong bases (e.g., LDA) or electrophiles disrupts the spiro structure, forming bicyclic amines or lactams .

  • N-Alkylation/Acylation : The exposed amine (post-Boc removal) reacts with alkyl halides or anhydrides to form derivatives .

Documented Derivatives:

Derivative TypeReagents UsedApplication
N-Alkylated spiroamineCH3_3I, K2_2CO3_3Kinase inhibitors
N-Acylated compoundAc2_2O, DMAPProdrug synthesis

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : Estimated as C₁₄H₂₄N₂O₄ (based on parent structure C₁₃H₂₂N₂O₃ with hydroxymethyl addition) .
  • Molecular Weight : ~284.35 g/mol.
  • Functional Groups : Tert-butyl carbamate (Boc), ketone (3-oxo), hydroxymethyl (-CH₂OH).

Comparison with Structural Analogues

Structural Modifications and Physicochemical Properties

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Properties Applications
Target Compound 4-hydroxymethyl C₁₄H₂₄N₂O₄* ~284.35 Increased hydrophilicity (logP ~1.8) Drug intermediate, solubility enhancer
Parent Compound (CAS 169206-67-1) None C₁₃H₂₂N₂O₃ 254.33 logP ~2.5, rigid scaffold Building block for spirocyclic compounds
4-(4-Fluorophenyl) Derivative (CAS 1375303-54-0) 4-(4-fluorophenyl) C₁₉H₂₅FN₂O₃ 348.41 High logP (~3.5), aromatic interaction CNS-targeting drug candidates
8-(3,5-Diiodopyridin-4-yl) Derivative (Compound 65) 8-(3,5-diiodopyridin-4-yl) C₁₇H₂₂I₂N₃O₃ 625.19 Halogen-rich, high molecular weight Kinase inhibitors, radioimaging probes
Methyl 2,8-Dibenzyl Derivative (Compound 8b) 2,8-dibenzyl C₂₃H₂₈N₂O₂ 376.48 Lipophilic (logP ~4.0), steric bulk Anticancer leads, receptor antagonists

*Estimated based on parent structure.

Key Observations :

Hydrophilicity : The hydroxymethyl group in the target compound reduces logP compared to the fluorophenyl and dibenzyl derivatives, making it more suitable for aqueous environments .

Functionalization Potential: The hydroxymethyl group offers a site for further derivatization (e.g., esterification, phosphorylation), unlike the parent compound .

Biological Interactions : Fluorophenyl and diiodopyridinyl derivatives exhibit enhanced binding to hydrophobic pockets or halogen-bonding motifs in proteins .

Stability Considerations :

  • The tert-butyl carbamate group enhances stability during synthesis but requires acidic conditions (e.g., TFA) for deprotection .
  • Hydroxymethyl groups may introduce sensitivity to oxidation, necessitating inert atmospheres during reactions .

Preparation Methods

Key Reaction Conditions and Reagents

  • Solvents: Polar aprotic solvents such as tetrahydrofuran (THF) are favored for facilitating nucleophilic substitution and lithiation steps.
  • Bases: Strong bases like n-butyllithium are used to generate lithium amide intermediates necessary for ring formation and functional group transformations.
  • Electrophiles: tert-Butyl chloroformate is employed to introduce the tert-butyl ester protecting group.
  • Temperature: Low temperatures (e.g., -60°C to -40°C) are maintained during sensitive lithiation and acylation steps to control reaction rates and minimize side reactions.

Representative Synthetic Procedure

A detailed example from patent literature illustrates the preparation steps:

Step Description Conditions
1 Preparation of lithium diisopropylamide (LDA) base by dropwise addition of n-butyllithium to diisopropanolamine in anhydrous THF/heptane at -60°C to -40°C Stirring at -60°C for 30 minutes
2 Dissolution of starting compound in anhydrous THF at -60°C followed by addition of LDA solution Stirring for 1 hour at -60°C
3 Addition of ethyl chloroformate in anhydrous THF to the reaction mixture at -60°C Stirring for 3 hours at -60°C
4 Quenching with ammonium chloride aqueous solution, phase separation, and organic extraction Washing with saturated brine and drying over anhydrous agents
5 Purification by recrystallization or chromatography Achieving high purity product

This method highlights the importance of low-temperature control and inert atmosphere to prevent decomposition and side reactions.

Purification Techniques

  • Recrystallization: Used to enhance purity by selective crystallization from solvents.
  • Chromatography: Techniques such as silica gel column chromatography are employed to separate impurities and isolate the target compound.
  • Drying: Use of anhydrous drying agents to remove residual moisture critical for stability.

Data Table: Summary of Preparation Parameters

Parameter Details
Starting Materials 2,8-Diazaspiro[4.5]decane derivatives, tert-butyl chloroformate, diisopropanolamine
Key Reagents n-Butyllithium, ethyl chloroformate, ammonium chloride
Solvents Anhydrous tetrahydrofuran (THF), heptane, ethyl acetate
Temperature Range -60°C to -40°C
Reaction Time 1 to 3 hours per step
Atmosphere Inert (nitrogen or argon)
Purification Methods Recrystallization, silica gel chromatography
Yield Optimization Controlled addition rates, temperature maintenance, solvent choice

Research Findings and Optimization Insights

  • Solvent Effects: Polar aprotic solvents like THF are critical for stabilizing reactive intermediates and facilitating nucleophilic attacks during lithiation and acylation steps, improving yield.
  • Temperature Control: Maintaining low temperatures (-60°C) minimizes side reactions such as over-alkylation or decomposition of sensitive intermediates.
  • Base Selection: Use of LDA generated in situ from n-butyllithium and diisopropanolamine allows for efficient deprotonation and ring closure.
  • Purification: Combining recrystallization with chromatographic techniques ensures removal of closely related impurities and enhances product purity, crucial for pharmaceutical applications.
  • Scalability: Industrial synthesis adapts these methods with continuous flow reactors and automated systems to maintain consistent quality and increase throughput.

Comparative Notes on Similar Compounds

tert-Butyl 4-(hydroxymethyl)-3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate differs from related spirocyclic compounds primarily by the presence of the hydroxymethyl group at the 4-position, which adds a reactive handle for further functionalization. This hydroxymethyl group is introduced typically after core ring formation and protected ester installation, requiring selective oxidation and reduction steps during synthesis.

Q & A

Basic: How can researchers optimize the synthesis of tert-Butyl 4-(hydroxymethyl)-3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate?

Methodological Answer:
The synthesis of spirocyclic compounds like this requires careful control of reaction parameters. Key steps include:

  • Protecting Group Strategy : Use tert-butoxycarbonyl (Boc) groups to stabilize reactive intermediates, as demonstrated in analogous spirocyclic carbamate syntheses .
  • Reagent Selection : Employ anhydrous potassium carbonate as a base in acetonitrile to facilitate nucleophilic substitution, ensuring high yields while minimizing side reactions .
  • Purification : Utilize flash chromatography with gradients of ethyl acetate/hexane to isolate the product. Monitor purity via HPLC (e.g., Chromolith or Purospher® columns) to confirm >95% purity .

Basic: What spectroscopic techniques are critical for confirming the spirocyclic structure?

Methodological Answer:

  • NMR Spectroscopy :
    • 1H NMR : Look for diagnostic signals, such as the tert-butyl group (singlet at ~1.4 ppm) and spirocyclic proton splitting patterns.
    • 13C NMR : Confirm the carbonyl (C=O) resonance near 170 ppm and sp3-hybridized carbons in the diazaspiro system .
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals and verify connectivity, particularly for hydroxymethyl (-CH2OH) protons .
  • Mass Spectrometry (HRMS) : Use ESI-HRMS to validate the molecular ion ([M+H]+) and fragmentation pattern .

Basic: What safety protocols are essential when handling this compound in the lab?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Inspect gloves for integrity before use .
  • Ventilation : Work in a fume hood to avoid inhalation of vapors. Use respiratory protection (e.g., N95 masks) if local exhaust is unavailable .
  • Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid water to prevent uncontrolled reactions .

Advanced: How can researchers address contradictory data in thermal stability assessments?

Methodological Answer:

  • Differential Scanning Calorimetry (DSC) : Perform triplicate runs to assess melting/decomposition points. Compare with thermogravimetric analysis (TGA) to distinguish between phase transitions and decomposition .
  • Storage Stability Studies : Store aliquots at -20°C, 4°C, and room temperature. Monitor degradation via HPLC at 0, 1, 3, and 6 months. Use Arrhenius kinetics to predict shelf-life .
  • Contradiction Resolution : If discrepancies arise (e.g., unexpected exotherms), check for residual solvents (via GC-MS) or hydrate formation .

Advanced: What strategies are effective for probing the compound’s reactivity in medicinal chemistry applications?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Studies :
    • Hydroxymethyl Modification : Replace -CH2OH with esters or ethers to evaluate bioavailability and metabolic stability .
    • Spirocycle Ring Expansion : Synthesize analogs with 6- or 7-membered rings to assess conformational effects on target binding .
  • Enzyme Inhibition Assays : Test against kinases or proteases using fluorescence polarization or SPR. Include positive controls (e.g., Pfmrk inhibitors) for validation .

Advanced: How can computational modeling guide the design of derivatives with improved pharmacokinetics?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Model the compound’s interaction with cytochrome P450 enzymes to predict metabolic hotspots .
  • ADMET Prediction Tools : Use SwissADME or ADMETlab to optimize logP (<3), polar surface area (60–80 Ų), and solubility (>50 µM) .
  • Docking Studies : Target the compound to disease-relevant proteins (e.g., Alzheimer’s β-secretase) using AutoDock Vina. Validate with mutagenesis data .

Basic: What are the recommended storage conditions to ensure compound stability?

Methodological Answer:

  • Short-Term Storage : Keep in airtight containers at 4°C under nitrogen to prevent oxidation .
  • Long-Term Storage : Aliquot and store at -20°C in amber vials to avoid light-induced degradation .
  • Incompatibilities : Avoid strong acids/bases and oxidizing agents (e.g., peroxides), which may cleave the Boc group or spirocyclic backbone .

Advanced: How to troubleshoot low yields in the final cyclization step?

Methodological Answer:

  • Reaction Monitoring : Use TLC or in-situ IR to detect intermediate accumulation. Adjust temperature (e.g., reflux vs. RT) to drive cyclization .
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl2) or organocatalysts (e.g., DMAP) to enhance reaction efficiency .
  • Solvent Optimization : Switch from dichloromethane to DMF or THF if polar aprotic solvents improve ring-closure kinetics .

Basic: What analytical methods are suitable for quantifying trace impurities?

Methodological Answer:

  • HPLC-MS : Use a C18 column with 0.1% formic acid in water/acetonitrile. Detect impurities at 210 nm and confirm structures via MS/MS .
  • NMR Spiking : Add authentic samples of suspected byproducts (e.g., de-Boc derivatives) to identify impurity peaks .

Advanced: How to design experiments to evaluate the compound’s potential in neurological disease models?

Methodological Answer:

  • Blood-Brain Barrier (BBB) Penetration :
    • In Vitro : Use MDCK-MDR1 monolayers to measure permeability (Papp > 5 × 10⁻⁶ cm/s indicates BBB penetration) .
    • In Vivo : Administer radiolabeled compound to rodents and quantify brain/plasma ratios via LC-MS .
  • Neuroprotective Assays : Test against glutamate-induced cytotoxicity in SH-SY5Y cells. Measure viability via MTT assay .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl 4-(hydroxymethyl)-3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-Butyl 4-(hydroxymethyl)-3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.